molecular formula C9H13NO2S B8758326 N-(1-Phenylethyl)methanesulfonamide

N-(1-Phenylethyl)methanesulfonamide

Cat. No. B8758326
M. Wt: 199.27 g/mol
InChI Key: SHEXGLJFVVRUCZ-UHFFFAOYSA-N
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Patent
US07825151B2

Procedure details

TEA (2.90 mL, 20.9 mmol) and methanesulfonylchloride (2.0 g, 17.46 mmol). were added to a solution of (S)-1-phenyl-ethylamine Compound 3h1 (2.13 g, 17.46 mmol) at 0° C., under a N2 atmosphere. The mixture was stirred for 3 hrs, while warming to r.t. The reaction was quenched with water (20 mL) and the organic layer was diluted with CH2Cl2 (100 mL), washed with water and brine, separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield N-(1-phenyl-ethyl)-methanesulfonamide Compound 3h2 as an oil.
[Compound]
Name
TEA
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3h1
Quantity
2.13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[C:6]1([C@@H:12]([NH2:14])[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[C:6]1([CH:12]([NH:14][S:2]([CH3:1])(=[O:4])=[O:3])[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
TEA
Quantity
2.9 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N
Name
3h1
Quantity
2.13 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (20 mL)
ADDITION
Type
ADDITION
Details
the organic layer was diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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